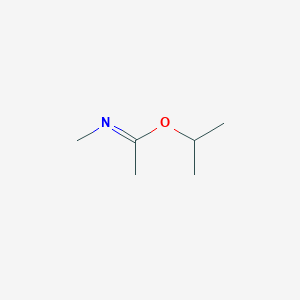
Propan-2-yl (1E)-N-methylethanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl (1E)-N-methylethanimidate is an organic compound with a unique structure that includes an isopropyl group and an imidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (1E)-N-methylethanimidate typically involves the reaction of isopropyl alcohol with an appropriate imidate precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the reaction, resulting in the formation of the desired imidate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (1E)-N-methylethanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidate group to other functional groups.
Substitution: The isopropyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidates .
Scientific Research Applications
Propan-2-yl (1E)-N-methylethanimidate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Propan-2-yl (1E)-N-methylethanimidate involves its interaction with specific molecular targets. The imidate group can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The pathways involved in these interactions are still under investigation, but they are believed to involve key enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidates and isopropyl derivatives, such as:
- Isopropyl acetate
- Isopropyl palmitate
- Various imidazole derivatives .
Uniqueness
Propan-2-yl (1E)-N-methylethanimidate is unique due to its specific combination of an isopropyl group and an imidate functional group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
138371-04-7 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
propan-2-yl N-methylethanimidate |
InChI |
InChI=1S/C6H13NO/c1-5(2)8-6(3)7-4/h5H,1-4H3 |
InChI Key |
JBXKXVVNBZUROW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=NC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















